N-cyclopentyl-3-fluorobenzenesulfonamide
Description
N-Cyclopentyl-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring and a cyclopentylamine substituent. Sulfonamides are widely studied for their diverse pharmacological and agrochemical applications, including enzyme inhibition and antimicrobial activity. The fluorine atom at the 3-position of the benzene ring enhances electronegativity and metabolic stability, while the cyclopentyl group may influence lipophilicity and binding affinity to biological targets .
Properties
Molecular Formula |
C11H14FNO2S |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
N-cyclopentyl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H14FNO2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2 |
InChI Key |
MLXCUFUPUPQBOV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Sulfonamide Derivatives
*Calculated based on molecular formulas from evidence.
Key Observations:
Fluorine Substitution: Fluorine at the 3- or 4-position (as in N-cyclopentyl-3-fluorobenzenesulfonamide and the dual-sulfonamide compound) increases electronegativity and metabolic stability compared to non-fluorinated analogs. The position of fluorine also affects electronic distribution; 3-fluorine may induce ortho/para-directed reactivity .
Amine Substituents: Cyclopentyl (hypothetical in the target compound) vs. Hydroxypropyl (): Introduces hydrogen-bonding capability, enhancing solubility but possibly reducing membrane permeability.
Dual Sulfonamides : Compounds like the 4-fluoro-N-[(4-fluorophenyl)sulfonyl] derivative () exhibit increased molecular rigidity, which could improve selectivity but reduce synthetic accessibility.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The cyclopentyl group in this compound likely confers moderate lipophilicity (logP ~2.5–3.5*), intermediate between the hydrophilic hydroxypropyl analog (logP ~1.8, ) and the lipophilic dual-sulfonamide compound (logP ~4.0, ).
- Solubility : Methoxy and hydroxyl groups () significantly enhance aqueous solubility (>10 mg/mL), whereas bulky sulfonyl groups () may reduce it (<1 mg/mL). The target compound’s solubility is expected to be moderate (~2–5 mg/mL) due to the absence of polar substituents.
- Metabolic Stability: Fluorine and cyclopentyl groups likely slow oxidative metabolism, as seen in cyclohexylamino sulfonamides (), which exhibit prolonged half-lives in vitro.
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